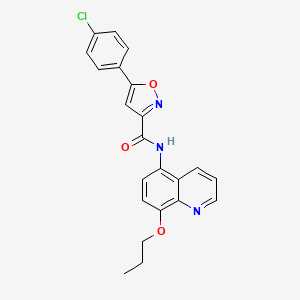![molecular formula C23H28N2O6S B11310470 2,3,5,9-tetramethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B11310470.png)
2,3,5,9-tetramethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a furochromenone core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves several steps. One common synthetic route includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the furochromenone intermediate with a suitable piperazine derivative, such as 4-methanesulfonylpiperazine, under controlled conditions.
Functionalization of the side chain:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antitumor, or antimicrobial activity.
Biological Research: Researchers investigate the compound’s effects on various biological systems, including its interaction with enzymes, receptors, and cellular pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar furochromenone core and exhibit diverse biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their pharmacological properties, including antipsychotic and antihistaminic effects.
Methanesulfonyl Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 6-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-ONE lies in its combination of these structural features, which may result in novel and potent biological activities.
Properties
Molecular Formula |
C23H28N2O6S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2,3,5,9-tetramethyl-6-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H28N2O6S/c1-13-16(4)30-21-15(3)22-19(12-18(13)21)14(2)17(23(27)31-22)6-7-20(26)24-8-10-25(11-9-24)32(5,28)29/h12H,6-11H2,1-5H3 |
InChI Key |
VVYGATRMLPDLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)S(=O)(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310388.png)
![6-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310401.png)
![{[3-(carboxymethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B11310414.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11310419.png)
![6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11310426.png)

![2-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11310438.png)
![2-(3,4-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11310440.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11310442.png)

![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B11310459.png)
![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11310463.png)
![N-(3-methylphenyl)-2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11310467.png)
![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11310468.png)
